2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
CAS No.: 72834-31-2
Cat. No.: VC2835118
Molecular Formula: C13H19Cl2NO
Molecular Weight: 276.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72834-31-2 |
|---|---|
| Molecular Formula | C13H19Cl2NO |
| Molecular Weight | 276.2 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H18ClNO.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H |
| Standard InChI Key | MPFUEIHBNWCJFP-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)CCOC2=CC=C(C=C2)Cl.Cl |
| Canonical SMILES | C1CCNC(C1)CCOC2=CC=C(C=C2)Cl.Cl |
Introduction
Structural Characteristics and Chemical Properties
2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride consists of a piperidine ring with a 4-chlorophenoxy group attached via an ethyl linker at the 2-position of the piperidine. The compound features a salt form with hydrochloride, which typically enhances water solubility while maintaining stability. Based on structural analysis, this compound shares similarities with other piperidine derivatives that have demonstrated significant pharmacological activities.
The structure incorporates several key features that influence its chemical behavior:
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A six-membered piperidine heterocyclic ring containing nitrogen
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An ethyl (two-carbon) linker connecting the piperidine to the phenoxy group
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A para-chloro substitution on the phenoxy component
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The hydrochloride salt formation at the piperidine nitrogen
This molecular architecture creates a compound with distinctive electron distribution and spatial configuration, likely affecting its receptor binding properties and pharmacological profile.
Comparative Structural Analysis
When compared with analogous compounds, several structural relationships become evident:
| Compound | Structural Characteristics | Molecular Weight |
|---|---|---|
| 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride | Para-chlorophenoxy group at position 2 of piperidine | ~290 g/mol (estimated) |
| 2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride | Benzylphenoxy group at position 2 of piperidine | 331.9 g/mol |
| 3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride | 2-Benzyl-4-chlorophenoxy group at position 3 of piperidine | 366.3 g/mol |
The chlorine atom in the para position introduces distinctive electronic effects compared to the benzyl group in related compounds. Chlorine's electronegativity causes electron withdrawal from the aromatic ring, potentially altering the compound's reactivity patterns and intermolecular interactions.
Synthesis Methodologies
Based on established synthetic routes for similar piperidine derivatives, several potential pathways can be proposed for the synthesis of 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride.
Nucleophilic Substitution Pathway
This approach represents a likely synthetic route:
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Reaction of 4-chlorophenol with an appropriate 2-carbon halogenated compound to create a 4-chlorophenoxy ethyl intermediate
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Coupling with a suitably activated piperidine derivative at the 2-position
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Conversion to the hydrochloride salt through treatment with hydrogen chloride
Alternative Approach Via Piperidine Derivatives
An alternative synthetic route could involve:
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Preparation of N-(2-chloroethyl)piperidine or its hydrochloride salt
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Reaction with 4-chlorophenol under basic conditions
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Skeletal rearrangement to achieve the 2-position substitution pattern
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Formation of the hydrochloride salt
The synthesis would likely require carefully controlled reaction conditions, including:
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Temperature control ranging from -25°C to room temperature for certain steps
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Appropriate solvent systems such as halogenated hydrocarbons (dichloromethane) or aliphatic hydrocarbons
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Base selection, potentially including alkali metal hydrides such as sodium hydride
Research indicates that for similar reactions, "the reaction is carried out in the presence of an alkali metal, an hydride or amide thereof, in a lower aliphatic hydrocarbon as the solvent" . Additionally, "sodium or potassium hydride preferably sodium hydride dispersed in mineral oil, can be the alkali metal hydride" .
Pharmacological Properties and Biological Activity
While specific pharmacological data for 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride is limited, inference from structurally related compounds suggests several potential mechanisms of action and biological effects.
Receptor Interactions
Piperidine derivatives with similar structural features have demonstrated interactions with various neuroreceptor systems:
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Potential binding affinity for histamine receptors and sigma receptors
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Possible modulation of calcium channels, which could influence neurotransmission and muscle contraction
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Structure-dependent interactions with membrane proteins
Antinociceptive Activity
Based on research with analogous compounds, 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride may exhibit antinociceptive (pain-relieving) properties. Animal models have shown that related compounds possess significant antinociceptive activity, making this compound a potential candidate for pain relief therapies.
The following table summarizes the potential biological activities based on structural analogies:
| Biological Activity | Potential Mechanism | Structural Contribution |
|---|---|---|
| Antinociception | Modulation of pain signaling pathways | Piperidine core and phenoxy substituent |
| Calcium Channel Modulation | Inhibition of calcium influx | Electron distribution influenced by chlorine substituent |
| Neuroprotective Effects | Protection against oxidative stress | Balanced lipophilicity from chlorophenoxy group |
Structure-Activity Relationships
The specific structural elements of 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride likely contribute distinctively to its biological profile:
The Chlorine Substitution Effect
The para-chlorine substitution on the phenoxy ring introduces several important modifications compared to unsubstituted or differently substituted analogs:
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Enhanced lipophilicity, potentially improving membrane permeability
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Altered electron density distribution within the aromatic system
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Changed dipole moment affecting molecular recognition
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Potential resistance to certain metabolic pathways
Position-Dependent Activity
The attachment at the 2-position of the piperidine ring (versus the 3-position or N-substitution) creates a specific spatial orientation that would influence receptor binding geometry and affinity. This positional isomerism can significantly impact pharmacological activity profiles.
Analytical Characterization
Comprehensive characterization of 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride would typically involve multiple analytical techniques:
Spectroscopic Methods
| Analytical Technique | Expected Characteristics | Structural Information |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Distinctive proton patterns for piperidine, ethylene linker, and aromatic regions | Confirmation of structural arrangement and substitution pattern |
| Infrared Spectroscopy | Characteristic bands for C-N, C-O, C-Cl stretching; salt formation indicators | Functional group verification |
| Mass Spectrometry | Molecular ion peak with characteristic chlorine isotope pattern | Molecular weight confirmation and fragmentation analysis |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would likely be the method of choice for purity determination and quantification, with retention behavior dependent on the specific stationary phase and mobile phase conditions.
Research Applications
Based on its structural features and the known properties of related compounds, 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride may have significant applications in several research domains:
Pharmacological Research
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As a tool compound for investigating specific receptor systems
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In pain research models, exploiting potential antinociceptive properties
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For studying ion channel modulation, particularly calcium channels
Medicinal Chemistry
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As a synthetic intermediate or building block for more complex bioactive molecules
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In structure-activity relationship studies for drug development
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As a template for developing novel therapeutic agents
Future Research Directions
The continued investigation of 2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride presents several promising research avenues:
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Comprehensive pharmacological profiling to fully characterize its receptor binding spectrum
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Optimization of synthetic routes to improve yields and purity
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Development of structure-activity relationships through systematic modification
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Exploration of potential therapeutic applications, particularly in pain management
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Investigation of pharmacokinetic properties and metabolic pathways
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